molecular formula C15H14ClN3O4 B6610117 2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide CAS No. 2703760-83-0

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide

Cat. No.: B6610117
CAS No.: 2703760-83-0
M. Wt: 335.74 g/mol
InChI Key: IWMCCUUFSZVLPK-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group and a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide typically involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. One common approach is to start with an isoindolinone derivative and introduce the chloroacetamide group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Nucleophilic substitution reactions are common, especially involving the chloroacetamide group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : It may serve as a tool in studying biological processes, particularly those involving protein degradation.

  • Medicine: : It has potential therapeutic applications, possibly in the treatment of diseases where protein degradation is a factor.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. It may recruit E3 ligase for the ubiquitination and subsequent degradation of target proteins, similar to thalidomide.

Comparison with Similar Compounds

. While thalidomide is known for its use in treating certain medical conditions, 2-Chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide offers a different set of properties and applications.

List of Similar Compounds

  • Thalidomide

  • Chloroacetamide derivatives

  • Piperidinone derivatives

Properties

IUPAC Name

2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4/c16-6-12(21)17-9-3-1-2-8-7-19(15(23)13(8)9)10-4-5-11(20)18-14(10)22/h1-3,10H,4-7H2,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMCCUUFSZVLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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